(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea
Description
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a chiral dimethylamino-substituted branched alkyl chain. This compound is synthesized via a two-step process involving palladium-catalyzed hydrogenation followed by thiourea formation using 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene (). Its stereochemistry at the C2 position (S-configuration) distinguishes it from enantiomeric analogs, such as the R-configuration variant (CAS 1048692-61-0), which shares the same molecular formula (C₁₆H₂₁F₆N₃S) but differs in biological and physicochemical properties ().
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-(dimethylamino)-3-methylbutan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F6N3S/c1-9(2)13(8-25(3)4)24-14(26)23-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYYOIQNEMXCQT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN(C)C)NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea is a synthetic compound that belongs to the thiourea class, recognized for its diverse biological activities. With a molecular formula of CHFNS and a molecular weight of 401.41 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the trifluoromethyl group, such as (S)-1-(3,5-bis(trifluoromethyl)phenyl)thiourea, have been shown to enhance antimicrobial efficacy against various bacterial strains. The presence of the trifluoromethyl moiety improves pharmacodynamics and pharmacokinetics, making these compounds effective against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea | 1-2 | S. aureus, E. coli |
| Other Thiourea Derivatives | 0.25-4 | Various Gram-positive bacteria |
Anticancer Potential
Thiourea derivatives have also been studied for their anticancer properties. Studies show that these compounds can inhibit the growth of several cancer cell lines and reverse treatment resistance. The mechanism often involves targeting specific molecular pathways associated with cancer progression, such as those involved in angiogenesis and cell signaling .
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | IC (µM) | Cancer Cell Lines |
|---|---|---|
| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea | 7-20 | Pancreatic, Prostate |
| Other Thiourea Derivatives | 1.50-14 | Breast, Lung |
Other Biological Activities
The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. For instance, certain thiourea derivatives have demonstrated strong reducing potential against free radicals in various assays .
Table 3: Antioxidant Activity of Selected Thiourea Derivatives
| Compound | IC (µg/mL) | Assay Type |
|---|---|---|
| (S)-1-(3,5-Bis(trifluoromethyl)phenyl)thiourea | 52 (ABTS), 45 (DPPH) | Free Radical Scavenging |
| Other Thiourea Derivatives | Varies | Various |
Case Study 1: Antimicrobial Efficacy
In a study examining various thiourea derivatives' efficacy against MRSA and other bacterial strains, it was found that the compound exhibited MIC values comparable to or better than standard antibiotics like vancomycin. This highlights its potential as a novel antimicrobial agent in treating resistant infections .
Case Study 2: Anticancer Activity
A series of experiments conducted on pancreatic cancer cell lines revealed that certain thiourea derivatives could significantly inhibit cell proliferation at low concentrations (IC as low as 1.50 µM). These findings suggest that the structural modifications in thioureas can lead to enhanced anticancer properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . Research indicates that thioureas can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, compounds similar to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea have shown significant cytotoxicity with IC50 values in the low micromolar range against multiple cancer types, including breast and prostate cancers .
Antimicrobial Properties
Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that certain thioureas exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as alternatives to conventional antibiotics .
Antioxidant Activity
The antioxidant properties of thiourea derivatives are another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, demonstrating significant reducing potential in assays such as ABTS and DPPH . This antioxidant capability suggests potential applications in preventing oxidative stress-related diseases.
Organocatalysis
Thioureas are recognized for their role as organocatalysts in various organic reactions. They facilitate reactions such as Michael additions and aldol reactions, showcasing their versatility in synthetic chemistry. The unique electronic properties imparted by the trifluoromethyl group enhance their catalytic efficiency .
Molecular Recognition and Sensing
The ability of thioureas to form complexes with metal ions has led to their use in molecular recognition applications. Their coordination chemistry allows them to act as sensors for detecting metal ions or small organic molecules, which is valuable in environmental monitoring and analytical chemistry .
Pharmaceutical Applications
Thioureas have been investigated for their pharmaceutical properties beyond anticancer effects. They exhibit activities such as antidiabetic, antiviral, and antiparasitic effects, making them candidates for drug development against a variety of diseases .
Case Study 1: Anticancer Activity Assessment
A study involving the synthesis of novel thiourea derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 1.26 to 2.96 μM. The study highlighted the potential of these compounds in overcoming drug resistance mechanisms commonly seen in cancer therapy .
Case Study 2: Antimicrobial Efficacy Evaluation
In a comparative study assessing the antimicrobial efficacy of various thioureas, it was found that certain derivatives exhibited MIC values significantly lower than traditional antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. This suggests that these compounds could be developed into new antimicrobial agents .
Chemical Reactions Analysis
Enantioselective Amination of Pyrazolones
This thiourea catalyzes the amination of 4-substituted pyrazolones with azodicarboxylates, achieving high enantiomeric ratios (er) .
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | er (S:R) |
|---|---|---|---|---|---|
| 1 | 10 | Toluene | 1 | 85 | 97:3 |
| 2 | 5 | Toluene | 2 | 79 | 94:6 |
Mechanism :
-
Dual activation : The thiourea H-bonds to the azodicarboxylate electrophile, while the dimethylamino group deprotonates the pyrazolone nucleophile .
-
Steric control : The 3-methylbutan-2-yl group directs substrate approach, favoring one enantiomer .
Cascade Oxa-Michael/aza-Henry Reactions
The catalyst facilitates tandem reactions for synthesizing trisubstituted benzopyrans :
-
Oxa-Michael addition : Thiourea activates the α,β-unsaturated carbonyl via H-bonding.
-
aza-Henry reaction : The dimethylamino group deprotonates the nitroalkane nucleophile.
Performance :
Hydrogen-Bonding Catalysis
The 3,5-bis(trifluoromethyl)phenyl group enhances acidity (pKa ≈ 8.5), enabling strong H-bonding to carbonyls, nitro groups, and azodicarboxylates . This activation is critical in:
Table: Substrate Scope in Michael Additions
| Substrate | Product | Yield (%) | er (S:R) |
|---|---|---|---|
| Cyclohexenone | β-Hydroxy ketone | 78 | 93:7 |
| Chalcone | β-Amino ketone | 82 | 91:9 |
Limitations and Optimization
-
Solvent sensitivity : Nonpolar solvents (toluene, CH₂Cl₂) improve enantioselectivity vs polar aprotic solvents (DMSO) .
-
Steric hindrance : Bulky substrates (e.g., 3-phenylpropanal) reduce yields (≤50%) due to restricted transition-state geometry .
-
Catalyst modification : Incorporating 3,3-diaryloxindole scaffolds improves er to 97:3 in pyrazolone aminations .
Industrial Relevance
This thiourea is used in gram-scale syntheses of pharmaceuticals (e.g., β-amino alcohols) and agrochemicals, offering advantages over metal catalysts:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiourea Derivatives
Physicochemical Properties
- Boiling Point : The R-enantiomer () has a boiling point of 349.6±52.0 °C, while the S-enantiomer’s data are unspecified but expected to be similar.
- Density : The R-enantiomer’s density is 1.3±0.1 g/cm³ (), comparable to other thioureas in this class.
- Hydrophobicity : The trifluoromethyl groups enhance lipophilicity, but substituents like hydroxyl (1f) or silyl () modulate solubility.
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea, and how do reaction parameters affect yield?
Answer:
The synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral amine precursor, such as (S)-1-(dimethylamino)-3-methylbutan-2-amine, under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Catalytic bases like triethylamine may enhance nucleophilic attack efficiency. Evidence from analogous thiourea syntheses suggests yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Advanced Question: How can enantiomeric purity be ensured during synthesis, and what analytical tools validate stereochemical fidelity?
Answer:
Asymmetric synthesis or chiral resolution using resolving agents (e.g., tartaric acid derivatives) is recommended. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are essential for quantifying enantiomeric excess (ee). For example, (S)-configured thioureas (CAS 1048692-61-0) exhibit distinct retention times compared to (R)-enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments further confirm spatial arrangements of substituents.
Basic Question: Which spectroscopic and chromatographic techniques are pivotal for structural characterization?
Answer:
- NMR : and NMR confirm substituent integration and trifluoromethyl group presence.
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 401.41 for CHFNS) .
- FT-IR : Thiourea C=S stretches (~1250 cm) and CF vibrations (~1150 cm) provide functional group confirmation.
Advanced Question: How does stereochemistry at the dimethylamino group influence supramolecular interactions in catalytic or receptor-binding studies?
Answer:
The (S)-configuration induces specific spatial arrangements, affecting hydrogen-bonding networks and van der Waals interactions. For instance, in enantiomeric pairs (e.g., CAS 1048692-61-0 vs. 851477-20-8), the (S)-form may exhibit higher binding affinity to chiral receptors due to complementary steric and electronic profiles. Computational docking studies paired with crystallographic data are advised to map interaction landscapes .
Advanced Question: What statistical frameworks optimize reaction parameters for scalable synthesis?
Answer:
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, efficiently identify critical variables (e.g., molar ratios, temperature). For example, a Central Composite Design (CCD) could optimize reagent stoichiometry and solvent polarity, reducing trial iterations. Flow-chemistry systems (e.g., microreactors) enhance reproducibility by standardizing mixing and residence times, as demonstrated in analogous diazomethane syntheses .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
Answer:
Discrepancies often arise from purity variations or polymorphic forms. Cross-validate using:
- DSC/TGA : Differential scanning calorimetry to assess melting behavior.
- HPLC-PDA : Quantify purity (>97% by area normalization) .
- Reference standards : Compare with certified materials (e.g., CAS 1048692-61-0) from reputable suppliers .
Advanced Question: What strategies mitigate degradation during long-term storage of thiourea derivatives?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for hygroscopic compounds. Periodic HPLC monitoring detects hydrolysis byproducts (e.g., urea derivatives). Avoid aqueous buffers unless stabilized with radical scavengers like BHT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
